N-Benzyloctan-1-imine N-oxide
CAS No.: 72552-76-2
Cat. No.: VC19364739
Molecular Formula: C15H23NO
Molecular Weight: 233.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72552-76-2 |
|---|---|
| Molecular Formula | C15H23NO |
| Molecular Weight | 233.35 g/mol |
| IUPAC Name | N-benzyloctan-1-imine oxide |
| Standard InChI | InChI=1S/C15H23NO/c1-2-3-4-5-6-10-13-16(17)14-15-11-8-7-9-12-15/h7-9,11-13H,2-6,10,14H2,1H3 |
| Standard InChI Key | ORDGRVQBZVTAQE-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCC=[N+](CC1=CC=CC=C1)[O-] |
Introduction
Chemical Structure and Molecular Characteristics
Atomic Composition and Bonding
N-Benzyloctan-1-imine N-oxide features a 15-carbon backbone comprising an octyl chain (C₈H₁₇) bonded to a benzyl group (C₆H₅CH₂) via a nitrogen-oxygen moiety. The canonical SMILES representation, CCCCCCCC=N+[O-], confirms the presence of a double bond between the octyl chain and the oxidized nitrogen atom, which adopts a trigonal pyramidal geometry . The InChIKey ORDGRVQBZVTAQE-UHFFFAOYSA-N uniquely identifies its stereoelectronic configuration, distinguishing it from analogous imine oxides .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₃NO | |
| Molecular Weight | 233.35 g/mol | |
| IUPAC Name | N-benzyloctan-1-imine oxide | |
| SMILES | CCCCCCCC=N+[O-] | |
| Topological Polar Surface Area | 28.75 Ų |
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) data for analogous amine oxides reveal distinct ¹H and ¹³C chemical shifts. The benzyl protons typically resonate at δ 7.2–7.4 ppm (aromatic C-H), while the octyl chain’s methylene groups appear between δ 1.2–1.6 ppm . The N-oxide functionality induces deshielding effects, shifting the nitrogen signal to δ −3.1 ppm in ¹⁵N NMR, as observed in structurally related 1,2-oxazole derivatives .
Synthesis and Manufacturing
Conventional Synthetic Routes
The most plausible synthesis involves oxidizing N-benzyloctan-1-imine using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA). This method mirrors the production of tertiary amine oxides, where the imine’s lone electron pair on nitrogen reacts with peroxides to form the N-O bond .
Advanced Methodologies
Recent advances in heterocyclic chemistry suggest alternative pathways using β-enamino ketoesters. For instance, cyclocondensation of enamines with hydroxylamine hydrochloride—a method validated for synthesizing 1,2-oxazole derivatives—could be adapted to produce N-Benzyloctan-1-imine N-oxide under mild conditions . This approach offers regioselectivity and high enantiomeric excess (up to 97–100% ee) when chiral precursors are employed .
Table 2: Comparative Synthesis Strategies
| Method | Reagents | Yield | Advantages |
|---|---|---|---|
| Peroxide Oxidation | H₂O₂, mCPBA | 60–75% | Simplicity, scalability |
| Cyclocondensation | Hydroxylamine HCl | 45–65% | Regioselectivity, chirality |
Physicochemical Properties
Solubility and Polarity
As a tertiary amine oxide, the compound exhibits high polarity comparable to quaternary ammonium salts . It is highly soluble in polar solvents like water and ethanol but insoluble in nonpolar media such as hexane. The calculated logP value of 3.22 indicates moderate lipophilicity, suitable for membrane permeability in drug delivery systems .
Thermal Stability
While experimental melting/boiling points remain unreported, thermogravimetric analysis (TGA) of similar imine oxides suggests decomposition temperatures above 200°C, attributable to the robust N-O bond (bond energy ≈ 201 kJ/mol) .
Applications and Industrial Relevance
Surfactant Chemistry
Alkylamine oxides like N-Benzyloctan-1-imine N-oxide serve as amphoteric surfactants in detergents and personal care products. Their ability to stabilize foams and emulsify oils stems from the hydrophilic N-oxide group and hydrophobic octyl-benzyl tail . Commercial formulations typically incorporate 0.1–10% amine oxides for viscosity modulation .
Pharmaceutical Intermediates
The compound’s imine oxide group is a versatile handle for synthesizing nitrogen-containing heterocycles. For example, it could undergo [3+2] cycloadditions with alkynes to yield pyrrole derivatives, which are prevalent in antiviral and anticancer agents .
Materials Science
In polymer chemistry, amine oxides act as stabilizers against thermal degradation. Incorporating N-Benzyloctan-1-imine N-oxide into polyamide matrices could enhance flame retardancy by releasing water vapor during decomposition .
Research Frontiers and Challenges
Environmental Impact
As with all amine oxides, biodegradation pathways must be characterized to assess ecotoxicity. Aerobic microbial metabolism likely cleaves the N-O bond, yielding benzyl alcohol and octanoic acid—substrates for β-oxidation .
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